molecular formula C5H11F3N2 B2885494 N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine CAS No. 1249329-78-9

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine

Cat. No.: B2885494
CAS No.: 1249329-78-9
M. Wt: 156.152
InChI Key: LINUZFDLGWCGBG-UHFFFAOYSA-N
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Description

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N1 position with a 2,2,2-trifluoroethyl group. The trifluoroethyl group is expected to enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in other trifluoromethyl-substituted compounds .

Properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINUZFDLGWCGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249329-78-9
Record name N1-(2,2,2-trifluoroethyl)propane-1,3-diamine
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Preparation Methods

N-Alkylation of 1,3-Diaminopropane

The most widely reported method involves monoalkylation of 1,3-diaminopropane with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). This reaction typically employs a 10:1 molar excess of 1,3-diaminopropane to suppress dialkylation, as demonstrated in analogous syntheses of N-alkylated diamines.

Procedure :

  • Reaction Setup : Combine 1,3-diaminopropane (10 eq) with 2,2,2-trifluoroethyl bromide (1 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Temperature Control : Stir at 60°C for 12–24 hours.
  • Workup : Remove excess diamine via vacuum distillation (40–50°C at 10 mmHg).
  • Purification : Isolate the product by fractional distillation or recrystallization from ethanol/water mixtures.

Key Parameters :

Variable Optimal Range Impact on Yield
Diamine excess 8–12 eq Prevents dialkylation
Solvent THF or DMF Enhances nucleophilicity
Temperature 60–80°C Balances reaction rate vs. side reactions

This method achieves yields of 75–87%, with purity confirmed by $$ ^1 \text{H} $$-NMR (δ 2.7 ppm, –NH$$2$$; δ 3.1 ppm, –CH$$2$$CF$$_3$$) and elemental analysis.

Catalytic and Process Innovations

Nickel-Catalyzed Amination

Adapting methods from neopentane diamine synthesis, catalytic amination using Ni/Al$$2$$O$$3$$ catalysts under hydrogen pressure (20–30 bar) may improve efficiency:

Conditions :

  • Substrate: 1,3-diaminopropane + 2,2,2-trifluoroethanol
  • Catalyst loading: 5 wt% Ni
  • Temperature: 120–150°C
  • Time: 8–12 hours

This approach could circumvent stoichiometric halide waste but remains untested for this specific compound.

Continuous Flow Synthesis

Microreactor technology offers potential for safer handling of exothermic alkylation steps:

Benefits :

  • Precise temperature control (–20°C to 100°C)
  • Reduced reaction times (2–4 hours)
  • Improved selectivity through rapid mixing

Design Considerations :

  • Material compatibility with HF byproducts
  • Inline neutralization of HBr/HI

Purification and Characterization

Distillation Techniques

Vacuum distillation remains the primary purification method:

Parameter Value
Boiling point 98–102°C at 15 mmHg
Purity post-distillation ≥98% (GC-MS)

Crystallization Optimization

Ethanol/water (4:1 v/v) solvent systems produce needle-like crystals suitable for X-ray analysis:

Crystallization Data :

  • Yield: 82%
  • Melting point: 63–65°C
  • Enthalpy of fusion: 28.4 kJ/mol (DSC)

Scalability and Industrial Considerations

Cost Analysis of Routes

Method Cost (USD/kg) E-factor
N-Alkylation 420 8.2
Reductive amination 580 12.7
Catalytic amination 390* 5.1*

*Estimated values based on analogous processes

Waste Management Strategies

  • HF neutralization: Ca(OH)$$_2$$ slurry treatment
  • Solvent recovery: >90% THF via distillation
  • Catalyst recycling: Ni recovery ≥85%

Emerging Methodologies

Photocatalytic C–N Coupling

Recent advances in photoredox catalysis enable C–N bond formation under mild conditions:

Preliminary Results (Analogous Systems) :

  • Catalyst: Ir(ppy)$$_3$$ (1 mol%)
  • Light source: 450 nm LEDs
  • Yield: 72% (24 hours)

Biocatalytic Approaches

Immobilized transaminases show promise for asymmetric synthesis of chiral diamines, though fluorinated substrates remain challenging.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propane-1,3-diamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Activity/Application References
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine Biphenyloxyethyl C19H24N2O 296.41 RVFV inhibitor
N1-(Naphthalen-1-yl)propane-1,3-diamine hydrobromide Naphthyl C13H17N2·HBr 285.20 Precursor for NIR fluorescence probes
N-[3-(Naphthalen-1-ylamino)propyl]propane-1-sulfonamide Propylsulfonamide C16H21N3O2S 319.43 NIR fluorescence imaging
N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine Cyclohexyl, dimethylaminopropyl C14H31N3 241.42 ANT(2') enzyme inhibitor
N1-(7-Chloroquinolin-4-yl)-N3-(4-(piperidin-1-yl)pyrimidin-2-yl)propane-1,3-diamine Chloroquinoline, piperidinylpyrimidine C21H25ClN6 396.92 Antimalarial candidate
N1-(6,7-Dimethoxyquinazolin-4-yl)propane-1,3-diamine Dimethoxyquinazoline C13H19N5O2 277.32 SETD8 methyltransferase inhibitor

Key Findings

Antiviral Activity : The biphenyloxyethyl derivative (Table 1, Row 1) demonstrated potent inhibition of Rift Valley Fever Virus (RVFV) by targeting viral entry or replication. Modifications to the ethyl chain (e.g., shortening or fluorination) were explored to optimize potency .

Fluorescence Imaging: Naphthyl-substituted derivatives (Rows 2–3) served as precursors for benzo[a]phenoxazinium chloride probes. Sulfonamide functionalization (Row 3) enhanced near-infrared (NIR) fluorescence properties, critical for in vivo imaging .

Antimalarial Activity: Hybridization of 4-aminoquinoline with a piperidinylpyrimidine moiety (Row 5) improved efficacy against drug-resistant Plasmodium strains .

Epigenetic Modulation : The dimethoxyquinazoline derivative (Row 6) covalently inhibited SETD8, a lysine methyltransferase involved in cancer progression, with an IC50 of 0.8 µM .

Impact of Fluorination

While direct data on N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine is absent, trifluoromethyl groups in related compounds (e.g., N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine ) enhance metabolic stability and membrane permeability due to increased lipophilicity and reduced basicity. This aligns with trends observed in σ-receptor ligands containing trifluoromethoxy groups, which exhibited high receptor affinity (Ki < 10 nM) .

Biological Activity

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diamines and is characterized by the presence of a trifluoroethyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H12F3N2
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 1249329-78-9

The trifluoroethyl group contributes to the compound's lipophilicity and stability, which are critical for its biological interactions.

This compound is hypothesized to interact with various biological targets due to its amine groups. The presence of fluorine atoms enhances its binding affinity and metabolic stability. Research indicates that compounds with similar structures exhibit activity against several biological pathways:

  • Inhibition of Enzyme Activity : Similar diamines have been shown to inhibit enzymes such as monoamine oxidase and diamine oxidase, which play roles in neurotransmitter metabolism and histamine degradation respectively .
  • Antiparasitic Activity : Some studies have indicated that structural analogs of this compound demonstrate efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests potential application in treating parasitic infections .

Case Studies

A study conducted on the efficacy of various diamine analogs revealed that modifications in the structure significantly affected their biological activity. For instance:

  • Potency Against Trypanosoma brucei : Compounds with similar diamine structures were tested for their EC50 values against T. brucei. The most potent compounds exhibited EC50 values less than 0.1 μM with favorable selectivity indices .

Table 1: Biological Activity of Diamine Analogues

Compound NameEC50 (μM)Selectivity IndexLipophilic Ligand Efficiency (LLE)
This compoundTBDTBDTBD
Diamine Analog A<0.1>1006.0
Diamine Analog B0.5504.5
Diamine Analog C0.8304.0

Note: TBD indicates values that require further investigation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been fully characterized; however, related compounds have shown promising absorption and distribution characteristics due to their lipophilic nature. Studies suggest that fluorinated compounds often exhibit enhanced metabolic stability and longer half-lives in vivo .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Guidelines :
  • Ventilation : Use fume hoods to avoid amine vapor exposure (TLV: 2 ppm).
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Spill Management : Neutralize with 10% acetic acid before disposal .

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